N-Désméthyl Topotecan-d3

Vue d'ensemble

Description

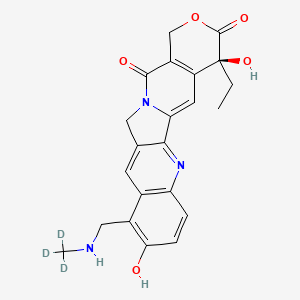

N-Desmethyl Topotecan-d3 is a stable isotopic labeled analog of the anticancer drug, Topotecan . It is used as a reference standard in clinical and biomedical research to investigate the metabolic fate and pharmacokinetics of Topotecan . It is a metabolite of Topotecan .

Synthesis Analysis

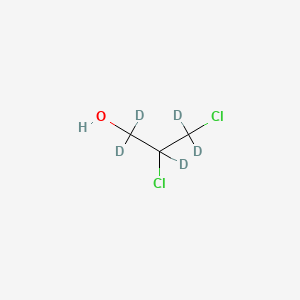

The compound is prepared by the chemical synthesis of Topotecan-D3, which involves the use of deuterated reagents . The isolated material was shown to be approximately 95% pure .Molecular Structure Analysis

The molecular formula of N-Desmethyl Topotecan-d3 is C22H18D3N3O5 . The chemical structure consists of a lactone ring, a pyrrolidine ring, and a nitroso group .Applications De Recherche Scientifique

- Le N-Désméthyl Topotecan-d3 est un métabolite du topotecan, un analogue de la camptothécine utilisé dans le traitement du cancer. Il présente une activité antitumorale en inhibant la topoisomérase I de l'ADN, ce qui conduit à des dommages à l'ADN et à la mort cellulaire .

Chimiothérapie anticancéreuse

Études de pharmacocinétique

Mécanisme D'action

Target of Action

N-Desmethyl Topotecan-d3 is a metabolite of Topotecan . Topotecan primarily targets DNA topoisomerases, type I . These enzymes play a crucial role in regulating DNA topology and facilitating nuclear processes such as DNA replication, recombination, and repair .

Mode of Action

Topotecan, and by extension N-Desmethyl Topotecan-d3, inhibits the action of topoisomerase I . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks during the S-phase of DNA synthesis . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of the DNA strand, resulting in the accumulation of cleavable complexes and single-strand DNA breaks .

Pharmacokinetics

Topotecan, the parent compound of N-Desmethyl Topotecan-d3, exhibits non-linear disposition, which is well-characterized through the use of a two-compartment model with saturable elimination from the central compartment . It undergoes a reversible, pH-dependent hydrolysis of the active lactone ring to yield a relatively inactive hydroxy acid in plasma . Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) .

Result of Action

The result of N-Desmethyl Topotecan-d3’s action is the induction of cell death due to the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the disruption of normal cellular processes, including DNA replication, recombination, and repair .

Action Environment

The action of N-Desmethyl Topotecan-d3, like many other drugs, can be influenced by various environmental factors. It’s important to note that factors such as pH can influence the conversion of Topotecan to its metabolites .

Analyse Biochimique

Biochemical Properties

N-Desmethyl Topotecan-d3 plays a significant role in biochemical reactions, particularly in the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication, recombination, and repair. N-Desmethyl Topotecan-d3 binds to the topoisomerase I-DNA complex, preventing the religation of single-strand breaks induced by the enzyme. This interaction leads to DNA damage and ultimately cell death, making it an effective agent in cancer treatment .

Cellular Effects

N-Desmethyl Topotecan-d3 exerts profound effects on various cell types and cellular processes. It influences cell function by inducing DNA damage, which triggers cell cycle arrest and apoptosis. The compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. Additionally, N-Desmethyl Topotecan-d3 impacts gene expression by upregulating genes associated with apoptosis and downregulating those involved in cell proliferation .

Molecular Mechanism

At the molecular level, N-Desmethyl Topotecan-d3 exerts its effects by binding to the topoisomerase I-DNA complex. This binding inhibits the enzyme’s ability to religate single-strand breaks, leading to the accumulation of DNA damage. The compound also interferes with the transcription and replication processes, further contributing to its cytotoxic effects. The inhibition of topoisomerase I by N-Desmethyl Topotecan-d3 is a critical mechanism underlying its anticancer activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Desmethyl Topotecan-d3 change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that N-Desmethyl Topotecan-d3 can induce sustained DNA damage and apoptosis in cancer cells. The extent of these effects may diminish with prolonged exposure due to potential degradation of the compound .

Dosage Effects in Animal Models

The effects of N-Desmethyl Topotecan-d3 vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, N-Desmethyl Topotecan-d3 can cause significant adverse effects, including bone marrow suppression and gastrointestinal toxicity. These dose-dependent effects highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

N-Desmethyl Topotecan-d3 is involved in several metabolic pathways, including glucuronidation. This process involves the addition of glucuronic acid to the compound, facilitating its excretion. The primary enzymes involved in the metabolism of N-Desmethyl Topotecan-d3 are UDP-glucuronosyltransferases. These enzymes catalyze the conjugation of glucuronic acid to the compound, enhancing its solubility and excretion .

Transport and Distribution

Within cells and tissues, N-Desmethyl Topotecan-d3 is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, N-Desmethyl Topotecan-d3 can accumulate in specific compartments, such as the nucleus, where it exerts its cytotoxic effects. The distribution of N-Desmethyl Topotecan-d3 is influenced by its physicochemical properties and interactions with cellular transport mechanisms .

Subcellular Localization

N-Desmethyl Topotecan-d3 primarily localizes to the nucleus, where it interacts with DNA and topoisomerase I. This subcellular localization is critical for its function as a topoisomerase inhibitor. The compound’s ability to target the nucleus is facilitated by its physicochemical properties and potential post-translational modifications that direct it to specific cellular compartments .

Propriétés

IUPAC Name |

(19S)-19-ethyl-7,19-dihydroxy-8-[(trideuteriomethylamino)methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O5/c1-3-22(29)15-7-17-19-11(9-25(17)20(27)14(15)10-30-21(22)28)6-12-13(8-23-2)18(26)5-4-16(12)24-19/h4-7,23,26,29H,3,8-10H2,1-2H3/t22-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUJOGCYOWLZFL-WOWPMFNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CNC)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675817 | |

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217633-79-8 | |

| Record name | (4S)-4-Ethyl-4,9-dihydroxy-10-{[(~2~H_3_)methylamino]methyl}-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)

![3',4'-Difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic Acid](/img/structure/B564485.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N,N-dimethylamine](/img/structure/B564498.png)

![N-[1-(3'-Benzyloxyphenyl)ethyl]-N-methyl-O-ethylcarbamate](/img/structure/B564501.png)